molecular formula C10H18O B1655145 4-(Propan-2-yl)cyclohexane-1-carbaldehyde CAS No. 32533-97-4

4-(Propan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B1655145
CAS No.: 32533-97-4
M. Wt: 154.25 g/mol
InChI Key: GLBRWLVEZQRTKY-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O. It is a cyclohexane derivative with an isopropyl group attached to the fourth carbon and an aldehyde group at the first carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Cyclohexanone: One common synthetic route involves the reaction of cyclohexanone with isopropyl magnesium chloride (Grignard reagent) followed by oxidation to introduce the aldehyde group.

  • From Cyclohexene:

Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation and subsequent functional group modifications. Large-scale production often involves optimizing reaction conditions to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The hydrogen atoms on the cyclohexane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid.

  • Reduction: Cyclohexanol or cyclohexane.

  • Substitution: Halogenated cyclohexanes.

Scientific Research Applications

4-(Propan-2-yl)cyclohexane-1-carbaldehyde is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)cyclohexane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclohexanecarbaldehyde: Similar structure but lacks the isopropyl group.

  • Isopropylbenzaldehyde: Similar aldehyde group but has a benzene ring instead of cyclohexane.

  • Cyclohexanol: Similar cyclohexane structure but with an alcohol group instead of an aldehyde.

This compound's versatility and unique properties make it a valuable component in various scientific and industrial fields. Its applications continue to expand as research progresses, highlighting its importance in both fundamental and applied sciences.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBRWLVEZQRTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591794
Record name 4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32533-97-4
Record name 4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)cyclohexane-1-carbaldehyde
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4-(Propan-2-yl)cyclohexane-1-carbaldehyde

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